

# High-Purity 4-Methyl-2-nitroaniline: Application Notes and Protocols for Research

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## Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline

Cat. No.: B134579

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## Introduction

**4-Methyl-2-nitroaniline** (also known as 2-nitro-p-toluidine) is a key organic intermediate with the chemical formula  $\text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{NH}_2$ .<sup>[1]</sup> It appears as a red or bright orange crystalline powder.<sup>[2][3]</sup> This compound serves as a fundamental building block in various research and industrial applications, primarily due to the reactivity of its amino and nitro functional groups. High-purity grades (typically  $\geq 98-99\%$ ) are essential for achieving predictable outcomes and high yields in complex syntheses.<sup>[1]</sup> Its primary applications are in the synthesis of azo dyes and pigments, but it also serves as a precursor in the development of pharmaceuticals, agrochemicals, and advanced materials for nonlinear optical applications.<sup>[4][5][6]</sup>

## Data Presentation

Quantitative data regarding the physical, chemical, and analytical properties of **4-Methyl-2-nitroaniline** are summarized below for easy reference.

Table 1: Physicochemical Properties of **4-Methyl-2-nitroaniline**

Property	Value	Reference
CAS Number	89-62-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	152.15 g/mol	[1]
Appearance	Red crystals or bright orange powder	[2][3]
Melting Point	115-116 °C	[1]
Solubility	Soluble in ethanol; sparingly soluble in water (<1 mg/mL)	[2][3][7]
Density	~1.164 g/cm <sup>3</sup>	[3][7]

| Flash Point | 157 °C (315 °F) |[3][7] |

Table 2: Summary of Reported Synthesis Yields

Starting Material	Key Reagents	Reported Yield	Reference
N-(p-toluene) ethyl carbamate	Copper sulfate, tert-butyl nitrite	70%	[8]
N-(p-toluene) ethyl carbamate	Copper chloride, tert-butyl nitrite	79%	[8]
p-methyl acetanilide	Nitric acid, Sulfuric acid, NaOH	81-86% (total yield)	[2]

| N-Benzenesulfonyl-o-toluidine | Nitric acid, Sulfuric acid | 80% |[6] |

## Application Notes

### Intermediate for Azo Dyes and Pigments

The most significant application of high-purity **4-Methyl-2-nitroaniline** is in the synthesis of azo compounds. It serves as a diazo component, also known as a "fast base," in the production of

pigments like Toluidine Red and other red azo dyes used in textiles, printing inks, and plastics.  
[4][9] The process involves the diazotization of the primary amino group of **4-Methyl-2-nitroaniline**, followed by a coupling reaction with a suitable coupling component (e.g., a naphthol derivative). The purity of the starting material is critical for achieving the desired color intensity, hue, and stability of the final pigment.[4]

## Precursor in Pharmaceutical and Agrochemical Synthesis

In drug discovery and development, the **4-Methyl-2-nitroaniline** scaffold is a versatile starting point.[6][10] The nitro group can be selectively reduced to an amine, yielding a diamine intermediate.[6] This diamine can then be used to construct more complex heterocyclic molecules with potential biological activity.[6] The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, providing another route for functionalization.[6][10]

## Material Science and Nonlinear Optics (NLO)

Single crystals of **4-Methyl-2-nitroaniline** have been grown and characterized for their third-order nonlinear optical (NLO) properties.[5] Materials with strong NLO responses are crucial for applications in optoelectronics, such as optical switching.[5] Research in this area involves growing high-quality single crystals from solution and characterizing their optical, thermal, and dielectric properties.[5] The study of such organic crystals contributes to the development of new materials for advanced optical technologies.[5]

## Analytical Chemistry Standard

While **4-Methyl-2-nitroaniline** itself is an analyte of interest, its deuterated isotopologue, **4-Methyl-2-nitroaniline-d6**, is specifically synthesized for use as a high-purity internal standard in quantitative analysis.[11] This is particularly important in isotope dilution mass spectrometry (IDMS), a gold-standard technique for its high precision and accuracy.[11] The deuterated standard is chemically identical to the analyte, ensuring it behaves the same way during sample preparation and chromatography, but its different mass allows for precise quantification by a mass spectrometer.[11]

## Experimental Protocols

## Protocol 1: Synthesis of High-Purity 4-Methyl-2-nitroaniline from N-acetyl-4-methylaniline

This protocol is a three-session laboratory procedure involving the protection of an amine, nitration, and subsequent deprotection.<sup>[12]</sup>

### Session 1: Preparation of N-Acetyl-4-methylaniline (Amine Protection)

- Add 4-methylaniline (0.1 mol, 10.7 g) and dry toluene (20 mL) to a reaction flask.
- With stirring, slowly add distilled acetic anhydride (0.1 mol, 10.2 g) dropwise, keeping the internal temperature below 80 °C.
- After the addition is complete, cool the mixture to room temperature to allow the product to precipitate.
- Collect the solid product by vacuum filtration and wash it with petroleum ether (~50 mL).
- Recrystallize the crude product from an ethanol/water (4:1) mixture to obtain pure N-acetyl-4-methylaniline.

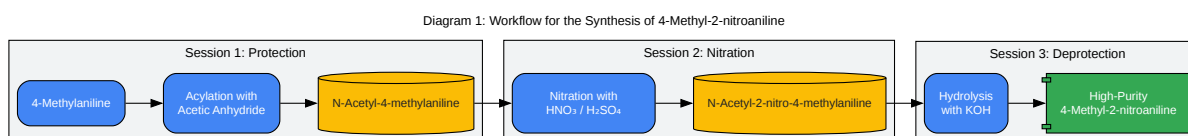
### Session 2: Nitration of N-Acetyl-4-methylaniline

- In a flask equipped with a condenser and a dropping funnel, add glacial acetic acid (12.5 mL) and the N-acetyl-4-methylaniline (0.094 mol, 14 g) from Session 1.
- Slowly add concentrated H<sub>2</sub>SO<sub>4</sub> (25 mL) to the mixture.
- Cool the flask in an ice/salt bath to 0–2 °C with stirring.
- Separately, prepare a nitrating mixture by combining concentrated HNO<sub>3</sub> (7.5 mL) and concentrated H<sub>2</sub>SO<sub>4</sub> (3.5 mL). Cool this mixture.
- Add the cold nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
- After addition, remove the cooling bath and stir at room temperature for 1 hour.

- Pour the reaction mixture over crushed ice (~150 g) and let it stand for 15-20 minutes until the product separates.
- Filter the product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to get N-acetyl-2-nitro-4-methylaniline.

### Session 3: Hydrolysis to 2-Nitro-4-methylaniline (Deprotection)

- In a 250 mL round-bottom flask, prepare a solution of KOH (0.1 mol, 5.7 g) in water (8 mL) and ethanol (50 mL).
- Add the N-acetyl-2-nitro-4-methylaniline (0.042 mol, 8.1 g) from Session 2 in small portions.
- Reflux the resulting red solution for 1 hour in a water bath.
- Remove from heat and add 60 mL of H<sub>2</sub>O dropwise through the condenser. The final product will crystallize as dark red needles.
- Cool the mixture and collect the crystals by vacuum filtration.



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Diagram 1: Workflow for the Synthesis of **4-Methyl-2-nitroaniline**

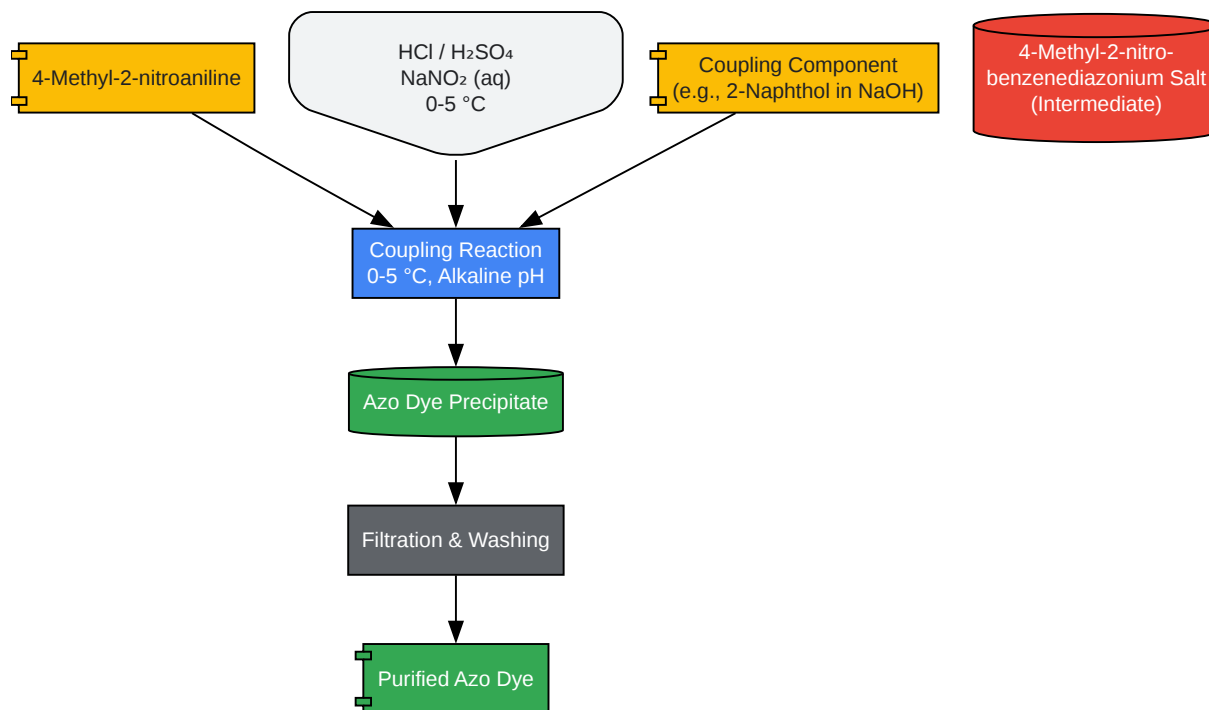
## Protocol 2: General Procedure for Azo Dye Synthesis

This protocol outlines the fundamental steps for using **4-Methyl-2-nitroaniline** as a diazo component to create an azo dye.

- Diazotization:

- Dissolve **4-Methyl-2-nitroaniline** (1 equivalent) in an aqueous solution of hydrochloric acid or sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-chilled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) (1 equivalent) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for 15-30 minutes at this temperature. The formation of the diazonium salt solution is complete when the solution gives a positive test on starch-iodide paper.
- Coupling Reaction:
  - In a separate vessel, dissolve the coupling component (e.g., 2-Naphthol, 1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide).
  - Cool the solution of the coupling component to 0-5 °C.
  - Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
  - Maintain a slightly alkaline pH during the coupling reaction to facilitate the reaction. An intensely colored precipitate (the azo dye) will form.
  - Stir the reaction mixture for 1-2 hours to ensure the completion of the coupling.
- Isolation and Purification:
  - Collect the precipitated dye by vacuum filtration.
  - Wash the filter cake thoroughly with cold water to remove any unreacted salts.
  - Dry the purified azo dye in an oven at an appropriate temperature (e.g., 60-80 °C).

Diagram 2: General Workflow for Azo Dye Synthesis



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Diagram 2: General Workflow for Azo Dye Synthesis

## Protocol 3: Quantitative Analysis using 4-Methyl-2-nitroaniline-d<sub>6</sub> Internal Standard

This protocol describes the use of a deuterated internal standard for quantifying **4-Methyl-2-nitroaniline** in a sample matrix (e.g., water) by LC-MS/MS.[11]

- Preparation of Standards and Solutions:
  - Analyte Stock (1 mg/mL): Accurately weigh 10 mg of **4-Methyl-2-nitroaniline** and dissolve in 10 mL of methanol.

- Internal Standard (IS) Working Solution (1 µg/mL): Prepare a 1 µg/mL working solution of **4-Methyl-2-nitroaniline-d6** in methanol.
- Calibration Standards: Create a series of calibration standards (e.g., 1 to 500 ng/mL) by spiking the analyte stock into a blank matrix. Add the IS working solution to each calibrator for a final concentration of 50 ng/mL.
- Sample Preparation (Solid Phase Extraction - SPE):
  - Take a known volume of the sample (e.g., 100 mL of water).
  - Spike the sample with the IS working solution to achieve a final concentration of 50 ng/mL.
  - Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.
  - Load the spiked sample onto the SPE cartridge.
  - Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.
  - Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
  - Reconstitute the residue in 500 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol/water with 0.1% formic acid).
  - Vortex and transfer to an HPLC vial for analysis.
- LC-MS/MS Analysis and Data Processing:
  - Inject the reconstituted sample into an LC-MS/MS system.
  - Develop a chromatographic method to separate the analyte from matrix components.



- Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Diagram 3: Workflow for Quantitative Analysis via IDMS

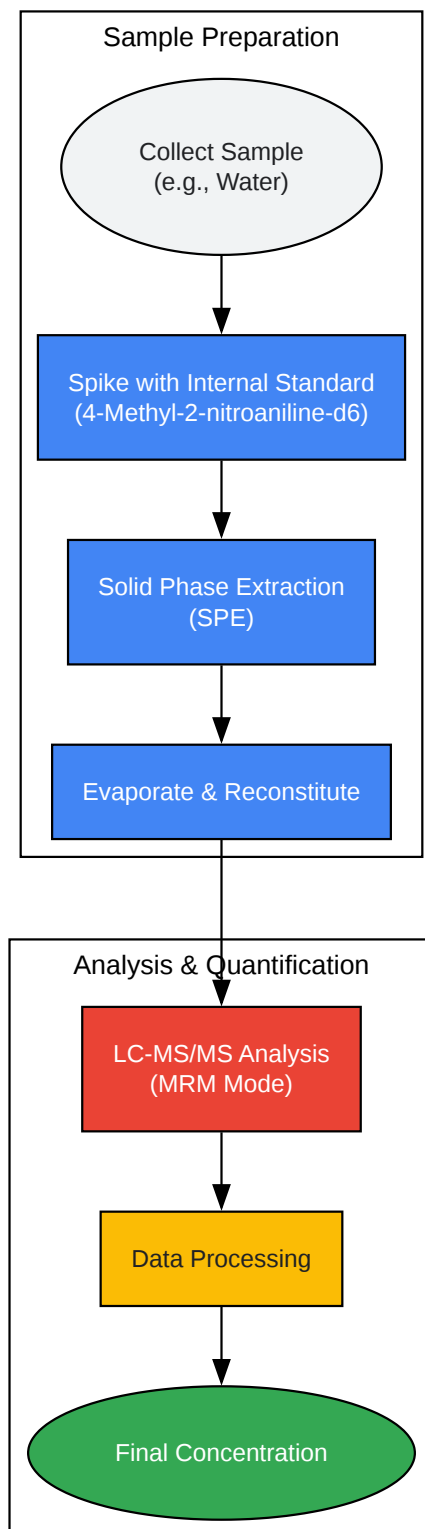
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Diagram 3: Workflow for Quantitative Analysis via IDMS

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